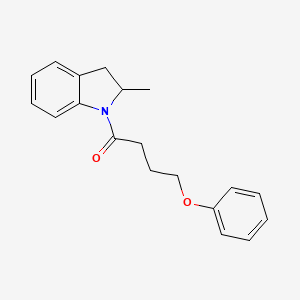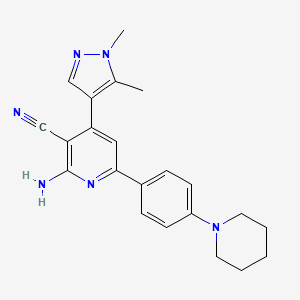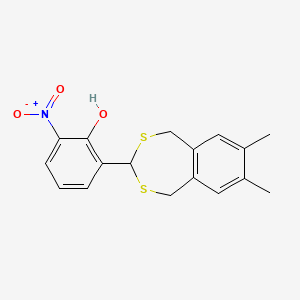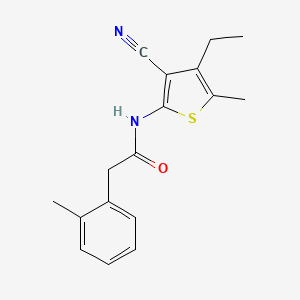
2-methyl-1-(4-phenoxybutanoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(4-phenoxybutanoyl)indoline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPBI and has been synthesized using different methods. The synthesis of MPBI is a complex process that requires skilled chemists and advanced laboratory equipment.
Mechanism of Action
The mechanism of action of MPBI is not fully understood. However, it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, a process of programmed cell death. MPBI has also been shown to interact with proteins involved in cell signaling pathways, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
MPBI has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, MPBI has been shown to have anti-inflammatory and antioxidant properties. MPBI has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of MPBI is its high yield in the synthesis process. This makes it easier for researchers to obtain large quantities of the compound for their experiments. However, the complex synthesis process and the need for advanced laboratory equipment and skilled chemists make it challenging for some researchers to work with MPBI. Additionally, the cytotoxic effects of MPBI make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on MPBI. One direction is the development of MPBI-based anticancer drugs. Another direction is the study of the potential use of MPBI in photodynamic therapy. Further research is also needed to fully understand the mechanism of action of MPBI and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods for MPBI may make it more accessible for researchers in different fields.
Conclusion:
In conclusion, 2-methyl-1-(4-phenoxybutanoyl)indoline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis of MPBI is a complex process that requires skilled chemists and advanced laboratory equipment. MPBI has been studied for its potential use in cancer research, photodynamic therapy, and the treatment of neurodegenerative diseases. The mechanism of action of MPBI is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. MPBI has been shown to have a range of biochemical and physiological effects, including cytotoxic effects on cancer cells, anti-inflammatory and antioxidant properties, and potential use in the treatment of neurodegenerative diseases. The advantages and limitations of MPBI for lab experiments should also be considered. Finally, there are several future directions for research on MPBI, including the development of MPBI-based anticancer drugs, the study of its potential use in photodynamic therapy, and the development of new synthesis methods.
Synthesis Methods
The synthesis of MPBI has been achieved using different methods. One of the most common methods is the reaction of 2-methylindoline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. This reaction produces MPBI as a yellow solid with a high yield. Other methods have also been reported, including the use of palladium-catalyzed coupling reactions and the use of different starting materials.
Scientific Research Applications
MPBI has been the focus of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. MPBI has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. MPBI has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-14-16-8-5-6-11-18(16)20(15)19(21)12-7-13-22-17-9-3-2-4-10-17/h2-6,8-11,15H,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASXGZYOSUQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)


![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)